molecular formula C14H20FNO2 B6340602 tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate CAS No. 1221346-08-2

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate

Cat. No.: B6340602
CAS No.: 1221346-08-2
M. Wt: 253.31 g/mol
InChI Key: WEOUHNANUODXQT-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate is a chemical compound with the molecular formula C14H20FNO2. It is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate can be compared with similar compounds such as:

  • tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
  • tert-Butyl 3-{[(4-bromophenyl)methyl]amino}propanoate
  • tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their chemical reactivity and biological activity .

Biological Activity

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and therapeutic applications.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of tert-butyl 3-bromopropanoate with 4-fluorobenzylamine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide. The reaction conditions typically involve heating to facilitate the formation of the desired product.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, triggering various biochemical pathways. The exact mechanisms depend on the context of its application but generally include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering their function and impacting metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing signal transduction processes within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, although detailed mechanisms and efficacy require further investigation.
  • Neuropharmacological Effects : The compound has been studied for its potential effects on neurological pathways, particularly concerning epilepsy-related channels .
  • Enzyme Modulation : It has shown promise in modulating various enzyme activities, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit specific enzyme activities related to cancer progression. For example, it has been shown to interact with enzymes involved in DNA repair mechanisms, which are crucial for maintaining genomic stability in cancer cells .
  • Pharmacological Characterization : A study focusing on the pharmacological characterization reported that compounds similar to this compound exhibited significant binding affinities to target receptors, indicating a potential for therapeutic use in conditions such as epilepsy .

Data Table: Biological Activity Summary

Activity Type Description References
Antitumor ActivityPotential inhibition of tumor growth through enzyme modulation
Neuropharmacological EffectsInteraction with epilepsy-associated channels
Enzyme ModulationInhibition of enzymes involved in metabolic pathways

Properties

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-14(2,3)18-13(17)8-9-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOUHNANUODXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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